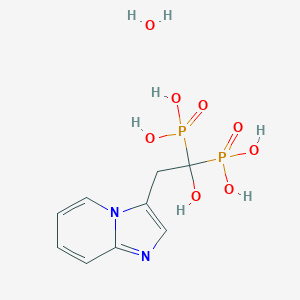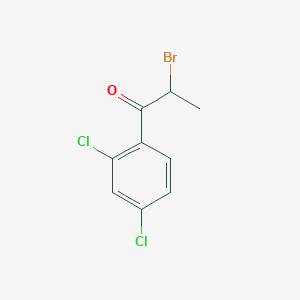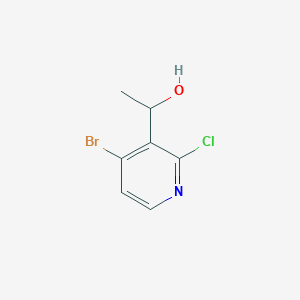
2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline
説明
“2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline” is an amine derivative primarily used as an organic synthesis intermediate . It can also be used in antimycotic compositions to treat mycotic infections in humans and animals .
Molecular Structure Analysis
The molecular formula of “2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline” is C9H5Cl2F6NO . The molecular weight is 328.03 g/mol . The InChI string representation of its structure is InChI=1S/C9H5Cl2F6NO/c10-3-2-6 (4 (11)1-5 (3)18)19-9 (16,17)7 (12)8 (13,14)15/h1-2,7H,18H2 .Physical And Chemical Properties Analysis
“2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline” is a colorless transparent viscous liquid . It has a density of 1.6±0.1 g/cm³ , a boiling point of 280.0±40.0 °C at 760 mmHg , and a flash point of 123.1±27.3 °C . It has a molar refractivity of 57.1±0.3 cm³ and a polar surface area of 35 Ų .科学的研究の応用
Synthesis and Pesticide Application
- Dichloro-4-trifluoromethyl aniline, a related compound, is an intermediate in efficient and low-toxic pesticides and new herbicides. Its synthesis methods and the characteristics of derived pesticides and herbicides are significant (Zhou Li-shan, 2002).
Pharmaceutical Synthesis
- This compound has been used in the efficient scale-up synthesis of BMS-665053, a potent corticotropin-releasing factor-1 receptor antagonist. The synthesis involved direct bis-ortho-chlorination and a palladium-catalyzed coupling process, highlighting its role in pharmaceutical development (Jianqing Li et al., 2012).
Crystal Engineering
- In crystal engineering, anilic acids like 2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone have been co-crystallized with rigid organic ligands. The study of these complexes contributes to understanding molecular interactions and structure formation in crystal engineering (M. Zaman et al., 2001).
Physical Chemistry
- The temperature-dependent internal torsional frequencies of 2,5-dichloro aniline, a related compound, have been studied using nuclear quadrupole resonance data. This research aids in understanding the molecular dynamics and structure of such compounds (V. S. Shanthala & K. Rukmani, 2008).
Electrochemical Applications
- Novel polymers based on derivatives of aniline, such as 4-(2,3-dihydrothieno[3,4-6][1,4][dioxin-5-yl) aniline, have been synthesized for use in dye-sensitized solar cells. This indicates potential applications in renewable energy technologies (Leyla Shahhosseini et al., 2016).
Synthesis Methods
- Improved synthesis processes for related aniline derivatives have been developed, showcasing the versatility and applicability of these compounds in various industrial and chemical processes (Wen Zi-qiang, 2007).
Labelled Compound Synthesis
- Synthesis of 14C-labelled polychlorobiphenyls derived from 4-chloro-, 2,5-dichloro-, 3,4-dichloro-, 2,3-dichloro-2,4,5-trichloro- and 2,3,6-trichloroanilines has been conducted for research in environmental chemistry and toxicology (A. Bergman et al., 1981).
Nephrotoxicity Studies
- Aniline and its derivatives have been studied for their nephrotoxic potential, providing insights into the biological effects and safety considerations of these compounds (G. Rankin et al., 1986).
Insecticide Synthesis
- The synthesis of novel insecticides like bistrifluron, using aniline derivatives, shows the role of these compounds in developing new agricultural chemicals (Liu An-chan, 2015).
Mesomorphic Properties
- Studies on chloro and methyl derivatives of N-[4-(4-Substituted benzoyloxy)benzylidene]anilines have shed light on their mesomorphic properties, useful in liquid crystal technology and materials science (H. Hasegawa et al., 1989).
特性
IUPAC Name |
2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F6NO/c10-3-2-6(4(11)1-5(3)18)19-9(16,17)7(12)8(13,14)15/h1-2,7H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIANCHDAVNRLDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)OC(C(C(F)(F)F)F)(F)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2F6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432039 | |
| Record name | 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103015-84-5 | |
| Record name | 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103015-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B169448.png)



![8-Benzyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B169457.png)




